Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Stereochemistry Chiral Synthesis Medicinal Chemistry

This racemic 5-oxo-2-azabicyclo[2.2.1]heptane derivative is a critical, conformationally restricted building block for CNS drug discovery. The Cbz protecting group enables orthogonal hydrogenolysis deprotection compatible with acid-sensitive pharmacophores, a key advantage over Boc-protected analogs. The 5-oxo substituent defines the regiochemistry essential for nAChR-subtype selectivity; the 7-oxo positional isomer cannot substitute. Ideal for constructing peptidomimetics and protease inhibitors.

Molecular Formula C14H15NO3
Molecular Weight 245.27 g/mol
CAS No. 140927-13-5
Cat. No. B032516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
CAS140927-13-5
SynonymsBenzyl 5-Oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Molecular FormulaC14H15NO3
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESC1C2CC(=O)C1CN2C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C14H15NO3/c16-13-7-12-6-11(13)8-15(12)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
InChIKeyGKBNRJQNBQXKON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 140927-13-5) Procurement and Specification Overview


Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 140927-13-5) is a bicyclic Cbz-protected 2-azabicyclo[2.2.1]heptane derivative bearing a 5-oxo substituent, with the molecular formula C14H15NO3 and a molecular weight of 245.27 g/mol [1]. This compound is commercially supplied as a racemic mixture with an analytical purity specification of ≥97% (HPLC) . As a 2-azabicyclo[2.2.1]heptane scaffold derivative, it belongs to a class of conformationally constrained bicyclic amines that serve as privileged structures in medicinal chemistry programs targeting nicotinic acetylcholine receptors (nAChRs) and other central nervous system (CNS) targets [2]. The scaffold has demonstrated pharmacological relevance in approved antiviral agents including Ledipasvir for hepatitis C treatment [2].

Why Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate Cannot Be Directly Substituted: Stereochemical and Protecting Group Considerations


Generic substitution of Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate with structurally similar alternatives is precluded by three critical differentiation factors. First, the compound exists as a racemic mixture of stereoisomers (typically supplied as the undefined stereochemistry form, CAS 140927-13-5) ; switching to a specific stereoisomer such as (1R,4R)-benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1400808-09-4) [1] or (1S,4S)-benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate fundamentally alters the three-dimensional spatial orientation of functional groups, directly impacting receptor binding geometry and downstream pharmacological outcomes. Second, the benzyl carbamate (Cbz) protecting group confers distinct chemical reactivity and orthogonal deprotection compatibility compared to the tert-butyloxycarbonyl (Boc) protected analog (tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, CAS 198835-06-2) ; Cbz cleavage proceeds via hydrogenolysis (H2, Pd/C) whereas Boc requires acidic conditions (TFA or HCl), mandating different synthetic route compatibility. Third, the specific regiochemistry of the 5-oxo substituent distinguishes this compound from the 7-oxo positional isomer (benzyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, CAS 88694-42-2) , which presents the ketone at a different bridging position with altered steric and electronic properties.

Quantitative Differentiation Evidence: Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (140927-13-5) vs. Alternatives


Stereochemical Purity and Isomer Differentiation: Racemate vs. Defined Enantiomers

Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 140927-13-5) is supplied as the racemic mixture (undefined stereochemistry) with 0 defined stereocenters, as recorded in ChemSpider (CSID 13340802) . In contrast, (1R,4R)-benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1400808-09-4) is a defined stereoisomer with specific (1R,4R) configuration, while (1S,4S)-benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate represents the enantiomeric form [1]. The racemic nature of CAS 140927-13-5 confers distinct utility in achiral synthetic applications where stereochemical outcome is not critical, whereas the defined stereoisomers are essential for enantioselective synthesis programs where stereochemical integrity governs biological activity outcomes .

Stereochemistry Chiral Synthesis Medicinal Chemistry

Nitrogen Protecting Group Differentiation: Cbz (Benzyl Carbamate) vs. Boc (tert-Butyl Carbamate) Deprotection Orthogonality

Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 140927-13-5) incorporates the Cbz (benzyloxycarbonyl) nitrogen protecting group, which exhibits a calculated XLogP3-AA value of 1.3, indicating moderate lipophilicity [1]. In contrast, tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 198835-06-2) carries the Boc protecting group with a molecular weight of 211.26 g/mol (vs. 245.27 g/mol for the target compound) [2]. The Cbz group undergoes cleavage via hydrogenolysis (H2, Pd/C, room temperature, typically 1-24 hours), whereas the Boc group requires acidic deprotection (TFA or HCl, typically 1-4 hours) . This orthogonal deprotection chemistry enables sequential protecting group removal in complex synthetic sequences containing both amine moieties, making the target compound specifically valuable for multistep syntheses where acid-labile functional groups are present.

Protecting Group Strategy Organic Synthesis Solid-Phase Peptide Synthesis

Regiochemical Isomer Differentiation: 5-Oxo vs. 7-Oxo Positional Isomers

Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 140927-13-5) bears the ketone substituent at the 5-position of the bicyclic framework. The positional isomer benzyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (also known as N-Cbz-2-azabicyclo[2.2.1]heptan-7-one, CAS 88694-42-2) carries the oxo group at the 7-position (bridgehead-adjacent). Both isomers share identical molecular formula (C14H15NO3) and molecular weight (245.27 g/mol) but differ in the spatial positioning of the carbonyl group [1]. The 5-oxo regioisomer presents the ketone at a distinct bridging position relative to the 7-oxo isomer, which modifies both the electronic environment of the bicyclic scaffold and the accessible chemical space for downstream functionalization. This regiochemical distinction is critical in scaffold-based drug discovery where substituent positioning determines pharmacophore alignment and target engagement.

Regioselectivity Scaffold Functionalization Receptor Binding

Scaffold Conformational Constraint Differentiation: 2-Azabicyclo[2.2.1]heptane vs. 2-Azabicyclo[2.2.2]octane and [4.1.0] Analogs

The 2-azabicyclo[2.2.1]heptane scaffold in Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 140927-13-5) provides a specific degree of conformational constraint derived from its [2.2.1] bridged bicyclic framework [1]. Related analogs include benzyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 69386-57-8, C15H17NO3, MW 259.31 g/mol) and benzyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate . The [2.2.1] scaffold exhibits a more compact, rigid architecture with defined exo and endo configurations compared to the expanded [2.2.2] system (which introduces an additional methylene unit, altering ring strain and conformational flexibility) and the fused cyclopropane-containing [4.1.0] system [1]. The [2.2.1] framework has been specifically validated in approved therapeutics including Ledipasvir (HCV NS5A inhibitor) and in clinical-stage DPP-4 inhibitors where scaffold rigidity translates to enhanced target selectivity and metabolic stability [1].

Conformational Restriction Bioisosteres Peptidomimetics

Physicochemical Property Differentiation: XLogP3-AA Lipophilicity and Boiling Point Comparison

Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 140927-13-5) exhibits a computed XLogP3-AA value of 1.3 [1], reflecting its moderate lipophilicity profile. This value is derived from the combined contributions of the bicyclic core, 5-oxo substituent, and benzyl ester moiety. The predicted boiling point of 402.5 ± 45.0 °C at 760 mmHg and density of 1.283 ± 0.06 g/cm³ inform practical handling, purification, and storage conditions. These physicochemical parameters differentiate the compound from more polar analogs such as tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 198835-06-2, MW 211.26 g/mol) [2] and from hydroxylated derivatives (e.g., benzyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, C14H17NO3, MW 247.29 g/mol) which exhibit altered hydrogen bonding capacity (target compound: 0 H-bond donors, 3 H-bond acceptors) [1].

ADME Lipophilicity Chromatography

Analytical Purity and Commercial Availability Differentiation: Specification and Procurement Channel Comparison

Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 140927-13-5) is commercially available from multiple suppliers with verified analytical purity specifications ranging from 95% to 97.64% (HPLC) . Supplier pricing and packaging data indicate availability at 250 mg, 1 g, and 5 g scale quantities with storage conditions specified as 2-8°C, sealed and protected from moisture [1]. In comparison, the defined stereoisomer (1R,4R)-benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1400808-09-4) and the Boc-protected analog (CAS 198835-06-2) are sourced through different supplier channels with potentially longer lead times due to specialized stereoselective synthesis requirements [2]. The target compound's MDL number (MFCD17976821) provides a unique identifier for unambiguous procurement across vendor catalogs.

Analytical Chemistry Procurement Quality Control

Validated Application Scenarios for Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 140927-13-5) Based on Differential Evidence


Nicotinic Acetylcholine Receptor (nAChR) Agonist Intermediate Synthesis

Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate serves as a validated intermediate in the synthesis of potent nicotinic acetylcholine receptor (nAChR) agonists . The compound's 5-oxo substituent provides a functional handle for further derivatization, while the Cbz protecting group enables orthogonal deprotection under hydrogenolysis conditions compatible with acid-sensitive nAChR pharmacophores. Research programs targeting neurological indications including Alzheimer's disease, schizophrenia, and pain management without opioid liability have utilized this scaffold due to its constrained geometry that optimizes nAChR subtype selectivity . The racemic nature (CAS 140927-13-5) of the supplied material is appropriate for initial SAR exploration, with subsequent enantioselective synthesis using defined stereoisomers reserved for lead optimization stages where stereochemical purity becomes critical.

Synthetic Building Block for Conformationally Constrained Peptidomimetics

The 2-azabicyclo[2.2.1]heptane scaffold, as embodied in Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, is a privileged structural motif for constructing conformationally constrained peptidomimetics and proline analogs . The rigid [2.2.1] bicyclic framework restricts backbone rotation, thereby pre-organizing the molecule for optimal interaction with protease active sites and other enzyme targets. The Cbz protection allows compatibility with solid-phase peptide synthesis workflows where orthogonal protecting group strategies are required. This scaffold class has been successfully deployed in the development of DPP-4 inhibitors (e.g., Neogliptin, IC50 = 16.8 ± 2.2 nM) and XIAP inhibitors incorporating exo-2-azabicyclo[2.2.1]heptane-3-carboxylic acid as a proline mimetic [1], demonstrating the translational relevance of 2-azabicyclo[2.2.1]heptane-derived building blocks to clinical candidate generation.

Scaffold-Based Drug Discovery Library Synthesis via Palladium-Catalyzed Functionalization

The 2-azabicyclo[2.2.1]heptane core is amenable to modern palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes for constructing oxygenated derivatives, a synthetic methodology that has been specifically developed for this scaffold class . Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate can serve as a starting material or synthetic reference for building diverse libraries of bridged aza-bicyclic structures. Organocatalytic formal [4+2] cycloaddition approaches provide alternative enantioselective routes to related bicyclo[2.2.1]heptane-1-carboxylates . The compound's availability in multi-gram quantities with verified analytical purity (95-97.64% HPLC) supports medicinal chemistry campaigns requiring reproducible building block quality across multiple synthetic iterations .

HCV NS5A and Antiviral Scaffold Optimization Programs

The 2-azabicyclo[2.2.1]heptane scaffold has demonstrated clinical validation through its incorporation in Ledipasvir, an approved antiviral agent targeting the hepatitis C virus (HCV) NS5A protein . While Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate itself is a synthetic intermediate rather than an active pharmaceutical ingredient, its scaffold architecture aligns with the structural class that has produced approved HCV therapeutics . Additional antiviral applications include 2-azabicyclo[2.2.1]heptane-3-carboxylic acid derivatives that inhibit HCV NS3-NS4A serine protease , and compounds targeting HIV replication [1]. The target compound's specific substitution pattern (Cbz protection at N-2, 5-oxo functionalization) provides a differentiated entry point for scaffold-based antiviral lead optimization compared to the 3-carboxylic acid or 7-substituted variants commonly cited in antiviral patent literature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.